molecular formula C30H51NO8 B1237018 19-Deformyl-5-O-desosaminyl tylonide CAS No. 86131-94-4

19-Deformyl-5-O-desosaminyl tylonide

Cat. No.: B1237018
CAS No.: 86131-94-4
M. Wt: 553.7 g/mol
InChI Key: HRTZUWRKGGQZSS-RDVDJGERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19-Deformyl-5-O-desosaminyl tylonide, also known as this compound, is a useful research compound. Its molecular formula is C30H51NO8 and its molecular weight is 553.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

86131-94-4

Molecular Formula

C30H51NO8

Molecular Weight

553.7 g/mol

IUPAC Name

(11E,13Z)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C30H51NO8/c1-9-26-22(16-32)12-17(2)10-11-24(33)18(3)13-19(4)29(21(6)25(34)15-27(35)38-26)39-30-28(36)23(31(7)8)14-20(5)37-30/h10-12,18-23,25-26,28-30,32,34,36H,9,13-16H2,1-8H3/b11-10+,17-12-/t18?,19?,20-,21?,22?,23+,25?,26?,28-,29?,30+/m1/s1

InChI Key

HRTZUWRKGGQZSS-RDVDJGERSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C)CO

Isomeric SMILES

CCC1C(/C=C(\C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)/C)CO

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C)CO

Synonyms

19-deformyl-5-O-desosaminyl tylonide
19-DFDAT

Origin of Product

United States

Scientific Research Applications

Antibacterial Properties

19-Deformyl-5-O-desosaminyl tylonide has demonstrated potent antibacterial activity against various Gram-positive and some Gram-negative bacteria. Its mechanism of action primarily involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides.

Case Studies and Research Findings

  • A study conducted by Asaka et al. (1993) highlighted the compound's effectiveness against Streptococcus pneumoniae and Staphylococcus aureus, showcasing its potential as an alternative treatment for infections caused by antibiotic-resistant strains .
  • Another investigation into the bioconversion of this compound revealed its transformation into other bioactive compounds, further emphasizing its versatility in pharmaceutical applications .

Bioconversion and Derivative Synthesis

The ability to bioconvert this compound into other derivatives has opened avenues for synthesizing new antibiotics with enhanced efficacy or reduced side effects.

Bioconversion Studies

  • Research indicated that using specific microbial strains, such as Micromonospora, can effectively convert this compound into more potent derivatives like 19-deformyl-4'-deoxydesmycosin . This bioconversion process was noted to be concentration-dependent, with low concentrations facilitating complete conversion.

Potential in Veterinary Medicine

Due to its antibacterial properties, this compound is being explored for use in veterinary medicine, particularly in treating infections in livestock that may not respond well to conventional antibiotics.

Veterinary Applications

  • The compound's safety profile and effectiveness against common pathogens in animals make it a candidate for inclusion in veterinary formulations aimed at reducing antibiotic resistance in agricultural settings.

Q & A

Q. How should researchers validate the specificity of molecular targets for this compound?

  • Methodology : Use CRISPR-Cas9 knockouts of putative targets (e.g., bacterial ribosomes) in isogenic strains. Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays. Cross-validate with computational docking simulations .

Tables for Methodological Reference

Technique Application Key Parameters
HR-MSMolecular formula confirmationResolution > 30,000; mass accuracy < 3 ppm
NMR (2D-COSY)Stereochemical assignment700 MHz; deuterated solvents (CDCl₃, DMSO)
Microbial inhibition assaysBioactivity screeningMIC90; zone of inhibition (mm)
DoE/RSMReaction optimizationCentral composite design; ANOVA validation

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